5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide
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Overview
Description
5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide is a complex organic compound that features a bromine atom, a chlorophenyl group, and a pyridinylbenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Scientific Research Applications
5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may act by inhibiting or activating these targets, leading to a desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
(S)-3- (4- (5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran: This compound shares a similar bromine and chlorophenyl structure but differs in its overall molecular framework.
2-Bromo-5-(chlorosulfonyl)benzoic acid: This compound also contains a bromine and chlorophenyl group but has different functional groups and applications.
Uniqueness
5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14BrClN2O2 |
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Molecular Weight |
417.7 g/mol |
IUPAC Name |
5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-14-6-7-18(25-12-13-3-1-4-15(21)9-13)17(10-14)19(24)23-16-5-2-8-22-11-16/h1-11H,12H2,(H,23,24) |
InChI Key |
PRORQNYCQPAUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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